4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
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Overview
Description
4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a heterocyclic compound that features a unique structure combining an indazole core with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce alkyl or aryl groups .
Scientific Research Applications
4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indazole derivatives and pyridine-containing molecules. Examples are:
- 4-Oxo-2-(pyridin-3-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid
- 4-Oxo-1-(pyridin-4-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid .
Uniqueness
What sets 4-Oxo-1-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid apart is its specific structural configuration, which may confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H11N3O3 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-oxo-1-pyridin-2-yl-6,7-dihydro-5H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O3/c17-9-5-3-4-8-11(9)12(13(18)19)15-16(8)10-6-1-2-7-14-10/h1-2,6-7H,3-5H2,(H,18,19) |
InChI Key |
WBQNZZNMYUETGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=NN2C3=CC=CC=N3)C(=O)O |
Origin of Product |
United States |
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